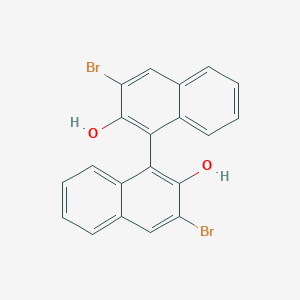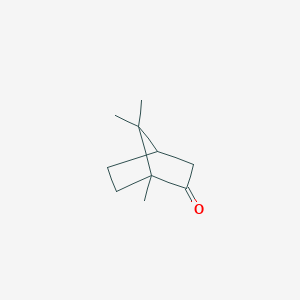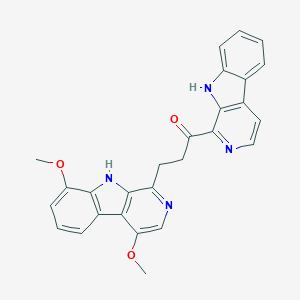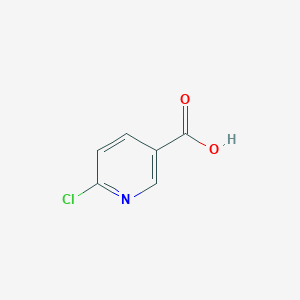
6-氯烟酸
概览
描述
Synthesis Analysis
The synthesis of 6-chloronicotinic acid has been explored through various methods. Notably, a synthesis approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine, achieving good yields (Raju, Mohan, & Reddy, 2003). Another method includes the oxidation, chlorination, and hydrolysis of 3-cyanopyridine to produce 2-chloronicotinic acid with high yield and purity (Wei Xiao-lei, 2010).
Molecular Structure Analysis
Studies on the molecular structure of 6-chloronicotinic acid have been conducted using techniques such as Fourier transform infrared spectra (FTIR), Fourier transform Raman spectra, and density functional theory (DFT). These studies provide insights into the geometrical parameters, energies, and the most stable conformers of 6-chloronicotinic acid (Karabacak & Kurt, 2008).
Chemical Reactions and Properties
Research has identified 6-chloronicotinic acid as a substrate in various chemical reactions, such as its role in the synthesis of novel NK1 receptor antagonists through selective 1,4-addition of Grignard reagents (Hoffmann-Emery et al., 2006). Additionally, its involvement in biocatalytic processes and as a precursor in pharmaceutical synthesis highlights its chemical versatility (Zheng et al., 2018).
Physical Properties Analysis
The solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents has been thoroughly investigated, providing critical data for its application in different solvents. This includes analyses via thermodynamic analysis and molecular dynamic simulation, offering a deeper understanding of its solubility and interaction with solvents (Guo et al., 2021).
Chemical Properties Analysis
The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine highlights the electrochemical properties of 6-chloronicotinic acid. Such studies underscore its reactivity and the potential for selective synthesis strategies under mild conditions (Gennaro et al., 2004).
科研应用
环境清理
新分离的Bradyrhizobiaceae菌株SG-6C可以从吡虫啉污染土壤中矿化6-氯烟酸,显示出其新颖的6-氯烟酸氯水解酶(Shettigar et al., 2012)对环境清理应用具有潜力。
分析化学
一项研究证明了一种敏感且具有成本效益的方法,可同时测定环境样品中乙酰胺啉及其主要代谢物6-氯烟酸,表明其在监测和了解这些物质的环境影响中的重要性(Subhani et al., 2020)。
分子结构分析
研究确定了6-氯烟酸最稳定的构象,并研究了其分子结构和振动频率,为了解其化学性质和潜在反应提供了见解(Karabacak & Kurt, 2008)。
相行为研究
热力学分析和分子动力学模拟揭示了6-氯烟酸在不同溶剂中的固液平衡行为的重要见解,对于了解其相互作用和溶解度至关重要(Guo et al., 2021)。
快速检测
发展了一种用于快速检测6-氯烟酸的荧光偏振免疫分析(FPIA),突出了其在快速识别农业、环境和生物样品中残留物的应用,尽管在灵敏度方面存在一些限制(Shim et al., 2009)。
农药分析
各种研究集中于利用高效液相色谱技术在不同环境背景下确定6-氯烟酸的含量,包括温室空气、甜樱桃样品和地下水,这些分析对于监测和控制农药使用及其环境影响至关重要(Garrido Frenich et al., 2000; Lazic et al., 2012; Galera et al., 1998)。
Safety And Hazards
未来方向
性质
IUPAC Name |
6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWMVMPAYRWUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063775 | |
| Record name | 6-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronicotinic acid | |
CAS RN |
5326-23-8 | |
| Record name | 6-Chloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5326-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
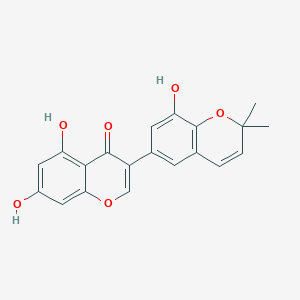
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
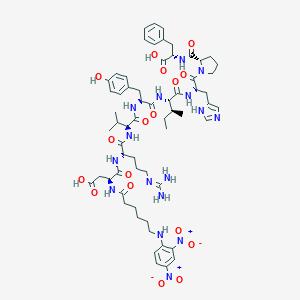
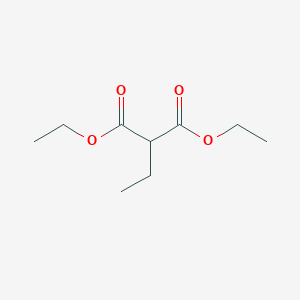
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)
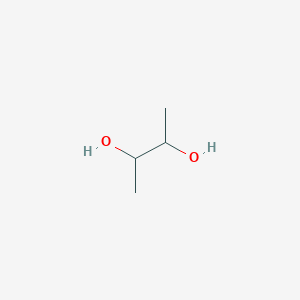
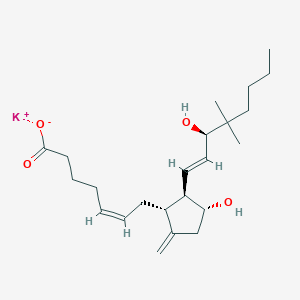
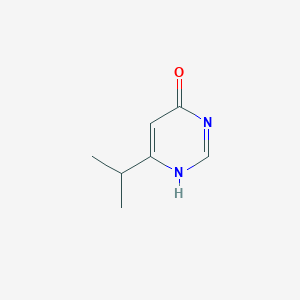
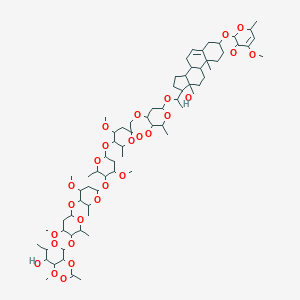
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
